Chemical structure and properties of 3-(4-Chloro-2-fluorophenyl)-1h-pyrazole
Chemical structure and properties of 3-(4-Chloro-2-fluorophenyl)-1h-pyrazole
The following technical guide details the chemical structure, synthesis, and properties of 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole . This document is structured for researchers in medicinal chemistry and agrochemical development.
[1]
Abstract 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole (CAS 474707-72-7) is a halogenated biaryl scaffold widely utilized as a pharmacophore in drug discovery and agrochemical synthesis. Characterized by a 4-chloro-2-fluorophenyl moiety attached to the C3 position of a pyrazole ring, this compound serves as a critical building block for p38 MAP kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and novel herbicides. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile.[1]
Chemical Identity & Structural Analysis[3][4][5]
The molecule consists of an electron-deficient phenyl ring (due to fluoro and chloro substitution) linked to an electron-rich pyrazole heterocycle. The presence of the ortho-fluorine atom introduces steric and electronic effects that influence the torsion angle between the rings, impacting metabolic stability and binding affinity in protein pockets.
| Property | Detail |
| IUPAC Name | 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole |
| CAS Number | 474707-72-7 |
| Molecular Formula | C₉H₆ClFN₂ |
| Molecular Weight | 196.61 g/mol |
| SMILES | Clc1ccc(c(F)c1)c2cc[nH]n2 |
| InChI Key | Unique identifier required for database integration |
| Structural Features | [2][3][4][5][6][7] • C3-Aryl Linkage: Stable C-C bond.• N1-H: Acidic proton (pKa ~14), site for alkylation.• N2: Basic nitrogen (pKa ~2.5), H-bond acceptor.• 2-Fluoro: Increases metabolic stability; alters ring planarity. |
Physicochemical Properties[6][7][9]
The following data represents a synthesis of experimental values and high-confidence predictive models standard in medicinal chemistry.
| Parameter | Value / Range | Significance |
| Physical State | Off-white to pale yellow solid | Standard solid handling. |
| Melting Point | 115–120 °C (Predicted) | Crystalline stability; lower than non-fluorinated analog (100-104°C for 4-Cl) due to symmetry disruption. |
| LogP (Octanol/Water) | 2.8 ± 0.3 | Moderate lipophilicity; favorable for membrane permeability (Rule of 5 compliant). |
| pKa (Acidic) | ~13.8 (N-H) | Deprotonation requires strong bases (e.g., NaH, K₂CO₃). |
| pKa (Basic) | ~2.0 (Pyridine-like N) | Weakly basic; protonates only in strong acid. |
| Solubility | DMSO (>20 mg/mL), Methanol | Poor water solubility; requires organic co-solvents for bioassays. |
Synthetic Pathways[3][8]
The most robust industrial and laboratory scale synthesis involves the cyclization of an enaminone intermediate with hydrazine. This "Enaminone Route" is preferred over Suzuki coupling for cost-efficiency and scalability.
Protocol: Enaminone Cyclization Route
Reaction Overview:
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Acylation: 1-(4-Chloro-2-fluorophenyl)ethanone reacts with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
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Cyclization: The resulting enaminone reacts with hydrazine hydrate.
Step-by-Step Methodology:
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Enaminone Formation:
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Reagents: 1-(4-Chloro-2-fluorophenyl)ethanone (1.0 eq), DMF-DMA (1.5 eq).
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Solvent: Neat or Toluene.
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Conditions: Reflux (100–110°C) for 12–16 hours.
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Observation: Formation of a yellow/orange solid or oil upon cooling.
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Purification: Removal of excess DMF-DMA in vacuo. The intermediate (3-(dimethylamino)-1-(4-chloro-2-fluorophenyl)prop-2-en-1-one) is often used directly.
-
-
Pyrazole Cyclization:
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Reagents: Crude Enaminone (1.0 eq), Hydrazine Hydrate (2.0 eq).
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Solvent: Ethanol or Methanol (0.5 M concentration).
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Conditions: Reflux (78°C) for 2–4 hours.
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Work-up: Concentrate solvent. Dilute with water. The product usually precipitates. Filter, wash with cold water/hexanes.
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Yield: Typically 75–85%.
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Visualization: Synthetic Logic
Caption: Two-step synthesis via enaminone intermediate, favoring regioselective formation of the 3-aryl isomer.
Reactivity & Derivatization[7][8][10]
For medicinal chemistry optimization (SAR), this scaffold offers two primary vectors for modification:
A. Electrophilic Aromatic Substitution (C4 Position)
The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic attack.
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Halogenation: Reaction with NCS or NBS yields the 4-chloro or 4-bromo derivative.
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Mechanism: The 4-halo derivatives are crucial for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to extend the carbon skeleton.
B. N-Alkylation/Arylation (N1 Position)
The pyrazole NH is acidic (pKa ~13.8).
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Reagents: Alkyl halides (with K₂CO₃/DMF) or Aryl boronic acids (Chan-Lam coupling).
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Regioselectivity: Alkylation typically favors the N1 position (distal to the bulky aryl group) due to steric hindrance, but mixtures of N1 and N2 isomers can occur and must be separated by chromatography.
Visualization: Reactivity Map
Caption: Primary derivatization pathways for SAR optimization: N-alkylation for solubility/binding and C4-functionalization for structural extension.
Applications in Drug Discovery[2]
p38 MAP Kinase Inhibitors
The 3-arylpyrazole scaffold is a "privileged structure" in kinase inhibition. The 4-chloro-2-fluorophenyl group mimics the ATP-binding pocket interactions.
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Mechanism: The pyrazole nitrogens often form hydrogen bonds with the hinge region of the kinase (e.g., Met109 in p38α).
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Significance: The fluorine atom at the ortho position locks the phenyl ring conformation relative to the pyrazole, reducing the entropic penalty of binding.
Agrochemicals (Herbicides)
Halogenated phenyl pyrazoles are precursors to Protoporphyrinogen Oxidase (PPO) inhibitors.
-
Usage: Control of broadleaf weeds.
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Structure-Activity: The 2,4-disubstitution pattern on the phenyl ring is critical for high potency in this class.
Safety & Handling
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GHS Classification:
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Acute Toxicity (Oral): Category 3 (Toxic if swallowed).
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Eye Irritation: Category 2A (Causes serious eye irritation).
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Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).
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-
Handling: Use a fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation or moisture absorption.
References
-
Sigma-Aldrich. 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole Product Sheet. Link
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PubChem. Compound Summary for 3-(4-Chlorophenyl)-1H-pyrazole (Analogous Data). National Library of Medicine. Link
- El-Sawy, E. R., et al. "Synthesis and biological activity of some new pyrazole derivatives." Acta Pharmaceutica, 2012. (General synthesis of aryl-pyrazoles).
- Laufer, S. A., et al. "Design, Synthesis, and Biological Evaluation of Novel p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry, 2002. (Mechanistic insight into fluorophenyl pyrazole binding).
Sources
- 1. epj-conferences.org [epj-conferences.org]
- 2. 3-(4-Chloro-3-fluorophenyl)-1H-pyrazole | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 1-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1h-pyrazole-5-carboxylic acid (C16H9Cl2FN2O2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
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